molecular formula C13H19Cl3N4O B1469808 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride CAS No. 1423029-03-1

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride

Cat. No.: B1469808
CAS No.: 1423029-03-1
M. Wt: 353.7 g/mol
InChI Key: OJHSNXISIZYIEP-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride involves multiple steps, typically starting with the preparation of the pyridine and imidazole intermediates. The methoxypyrrolidine moiety is then introduced through a series of reactions, including nucleophilic substitution and cyclization . Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pH, and reaction time.

Chemical Reactions Analysis

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride can undergo various chemical reactions, including:

Scientific Research Applications

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride can be compared with other similar compounds, such as:

Properties

IUPAC Name

3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-5-yl]pyridine;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N4O.3ClH/c1-18-10-5-11(15-7-10)13-16-8-12(17-13)9-3-2-4-14-6-9;;;/h2-4,6,8,10-11,15H,5,7H2,1H3,(H,16,17);3*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJHSNXISIZYIEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CC(NC1)C2=NC=C(N2)C3=CN=CC=C3.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19Cl3N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

353.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Reactant of Route 2
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Reactant of Route 3
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Reactant of Route 4
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Reactant of Route 5
Reactant of Route 5
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride
Reactant of Route 6
3-[2-(4-methoxypyrrolidin-2-yl)-1H-imidazol-4-yl]pyridine trihydrochloride

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